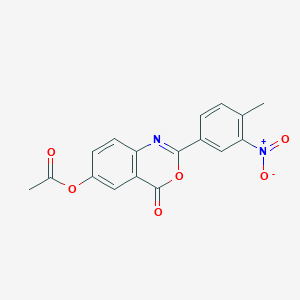

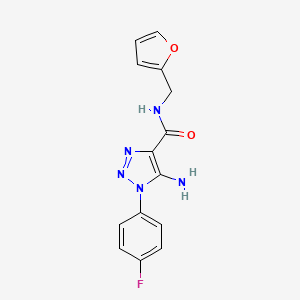

2-(4-methyl-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of organic molecules known for their intriguing structural characteristics and reactivity patterns. These compounds have been studied in various contexts, including their synthesis, molecular structure, reactivity, and physical and chemical properties.

Synthesis Analysis

Studies have detailed the synthesis of closely related benzoxazine compounds and their derivatives. For instance, the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-acetates and related compounds demonstrates the intramolecular Michael addition as a crucial step, highlighting the synthetic accessibility of benzoxazine rings from hydroxyanilino precursors (Masuoka et al., 1986).

Molecular Structure Analysis

Molecular structure analysis of benzoxazinone derivatives, including studies on 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, reveals detailed insights into their vibrational properties and structural stability through FT-IR, Raman spectroscopy, and DFT calculations (Castillo et al., 2017).

Chemical Reactions and Properties

Chemical reactivity and properties of benzoxazinone derivatives have been explored, showcasing their potential in forming chromophoric reporter groups for enzyme activity studies, as seen with similar compounds reacting with chymotrypsin (Kitson & Freeman, 1993).

Physical Properties Analysis

The synthesis and analysis of related compounds provide insights into the physical properties of benzoxazinone derivatives. These studies often explore the stability, solubility, and crystalline nature of the compounds, facilitating a better understanding of their physical behavior in different environments.

Chemical Properties Analysis

Chemical properties, including reactivity patterns, interaction with biological molecules, and potential as intermediates in organic synthesis, have been a focus of several studies. For example, the NHC-catalyzed reactions producing multifunctional 2,3-benzoxazin-4-ones highlight the chemical versatility and potential applications of these compounds in pharmacological contexts (Sun & Cheng, 2012).

科学的研究の応用

Synthesis and Derivatives

- Research by Sicker, Hartenstein, Hazard, and Tallec (1994) explored the synthesis of 2-hydroxy-2H-1,4-benzothiazin-3(4H)-one derivatives, which are thio analogues of natural hemiacetals found in Gramineae and Acanthaceae. Their study indicates potential applications in creating derivatives of natural compounds (Sicker, Hartenstein, Hazard, & Tallec, 1994).

- Hartenstein and Sicker (1993) investigated syntheses of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton, indicating the compound's relevance in synthesizing naturally occurring cyclic hydroxamic acids (Hartenstein & Sicker, 1993).

Optical Storage and Polymers

- Meng, Natansohn, Barrett, and Rochon (1996) studied azo polymers for reversible optical storage. They synthesized and copolymerized specific nitrophenyl compounds, highlighting the potential use of similar compounds in the field of optical storage and amorphous polymers (Meng, Natansohn, Barrett, & Rochon, 1996).

Synthesis of Functionalized Aromatic Compounds

- Nakamura, Uchiyama, and Ohwada (2003) described a new method for synthesizing 4H-1,2-benzoxazine derivatives, indicating potential applications in creating functionalized aromatic compounds (Nakamura, Uchiyama, & Ohwada, 2003).

Spectral Studies

- Castillo, Rudyk, Davies, and Brandán (2017) analyzed the structure and FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. Their research provides insight into the vibrational properties of the compound, relevant for studies in molecular spectroscopy (Castillo, Rudyk, Davies, & Brandán, 2017).

Synthesis of Quinazol-4-one Moiety

- Abbady, Ali, and Kandeel (2007) conducted synthesis of new diarylsulphides and diarylsulphones containing a quinazol-4-one moiety. This indicates the utility of 2-(4-methyl-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate in synthesizing complex organic structures (Abbady, Ali, & Kandeel, 2007).

作用機序

将来の方向性

特性

IUPAC Name |

[2-(4-methyl-3-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O6/c1-9-3-4-11(7-15(9)19(22)23)16-18-14-6-5-12(24-10(2)20)8-13(14)17(21)25-16/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQUADJXHNAXPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)OC(=O)C)C(=O)O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methyl-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5526262.png)

![2-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5526266.png)

![6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5526271.png)

![3-isopropyl-N-[2-(4-morpholinyl)-2-(3-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5526273.png)

![2-(ethylamino)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5526285.png)

![methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5526300.png)

![ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinyl)-1-piperidinecarboxylate oxalate](/img/structure/B5526307.png)

![N-(2,3-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5526310.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(1H-imidazol-1-yl)benzoyl]-3-methylpiperidine](/img/structure/B5526324.png)

![7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5526361.png)